molecular formula C16H14N2O2 B14209752 5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 846022-60-4

5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14209752
CAS No.: 846022-60-4
M. Wt: 266.29 g/mol
InChI Key: NISRIUCIHLJINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 1,2-dihydro-3H-pyrazol-3-one core substituted with a phenyl group at position 1 and a 4-methoxyphenyl group at position 5 (Figure 1). Its molecular formula is C₁₆H₁₄N₂O₂, with a molecular weight of 266.30 g/mol. The compound exhibits tautomerism, existing predominantly in the 1H-pyrazol-3-ol form in the solid state, as confirmed by X-ray crystallography . This tautomeric form facilitates dimerization via intermolecular hydrogen bonds, which influences its physicochemical properties and reactivity .

Pyrazolone derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Properties

CAS No.

846022-60-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)17-18(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,19)

InChI Key

NISRIUCIHLJINF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation: 4-methoxybenzaldehyde reacts with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazolones with different functional groups.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazolone Derivatives

Compound Name Substituents (Position) Tautomeric Form (Solid State) Key Functional Groups Reference
Target Compound 1-Ph, 5-(4-MeOPh) 1H-pyrazol-3-ol Methoxy, phenyl
6c () 4-(3,4,5-TrimethoxyPh), 5-(4-MeOPh) Not reported Trimethoxy, methoxy
5a () 4-(Substituted), 5-Me, 2-Ph Not reported Methyl, substituted amines
4-(Benzothiazol-2-yl) derivative () 4-(Benzothiazol-2-yl), 2-Allyl Not reported Benzothiazole, allyl
4-Ethyl-5-methyl-2-Ph () 4-Et, 5-Me, 2-Ph Not reported Ethyl, methyl

Key Observations:

  • The target compound’s methoxyphenyl group at position 5 distinguishes it from analogs with bulkier (e.g., trimethoxyphenyl in 6c) or heterocyclic (e.g., benzothiazole in ) substituents .
  • Tautomerism in the solid state (1H-pyrazol-3-ol form) contrasts with derivatives where tautomeric preferences are uncharacterized, highlighting its unique hydrogen-bonding capacity .

Biological Activity

5-(4-Methoxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}

This compound belongs to the pyrazole family, which has been extensively studied for their pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. The compound was evaluated for its in vitro antimicrobial activity against various pathogens.

In Vitro Antimicrobial Evaluation

The antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods. A summary of the findings is presented in Table 1.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.751.50

These results indicate that this compound exhibits strong antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Pyrazole derivatives are recognized for their ability to inhibit the growth of various cancer cell lines.

Cell Line Studies

In vitro studies have shown that the compound significantly inhibits the proliferation of cancer cells, including breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The results are summarized in Table 2.

Cell Line IC50 (μM) Mechanism
MDA-MB-23115.0Induction of apoptosis
A54920.5Cell cycle arrest
HepG218.0Inhibition of angiogenesis

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action includes induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this compound in cancer treatment.

Case Studies

Several case studies have been conducted to further understand the biological activity of this compound:

  • Study on Antimicrobial Resistance : A study evaluated the effectiveness of pyrazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that the compound maintained efficacy against resistant strains, suggesting its potential as an alternative treatment option .
  • Antitumor Activity Assessment : In a comprehensive study involving multiple cancer cell lines, it was found that the compound exhibited potent antiproliferative effects, with significant growth inhibition observed in both in vitro and in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.